3,5-dichloro-4-(1H-pyrazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-(1H-pyrazol-1-yl)aniline is a heterocyclic aromatic compound that contains both chlorine and pyrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-(1H-pyrazol-1-yl)aniline typically involves the reaction of 3,5-dichloroaniline with pyrazole under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted aniline derivatives.
Scientific Research Applications
3,5-Dichloro-4-(1H-pyrazol-1-yl)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloroaniline: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.
4-(1H-Pyrazol-1-yl)aniline: Does not contain chlorine atoms, which affects its chemical properties and reactivity.
3,5-Dichloro-4-(3-trifluoromethyl-1H-pyrazol-1-yl)aniline: Contains a trifluoromethyl group, which can enhance its biological activity and stability.
Uniqueness
3,5-Dichloro-4-(1H-pyrazol-1-yl)aniline is unique due to the presence of both chlorine and pyrazole functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H7Cl2N3 |
---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
3,5-dichloro-4-pyrazol-1-ylaniline |
InChI |
InChI=1S/C9H7Cl2N3/c10-7-4-6(12)5-8(11)9(7)14-3-1-2-13-14/h1-5H,12H2 |
InChI Key |
VPATXEHBFSDTAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.